5-Chloro NNEI

Overview

Description

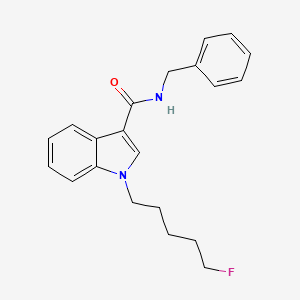

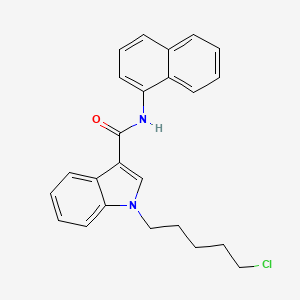

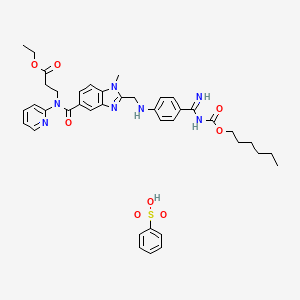

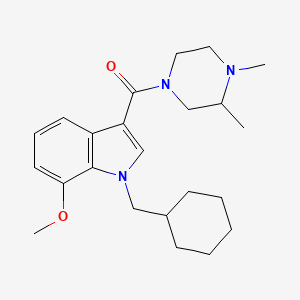

5-chloro NNEI, also known as 1-(5-chloropentyl)-N-(1-naphthalenyl)-1H-indole-3-carboxamide, is a synthetic cannabinoid. It is a derivative of NNEI, which itself is an analog of the potent synthetic cannabinoid JWH-018. The compound has a chloride atom added to the terminal carbon of the pentyl group . Synthetic cannabinoids like this compound are designed to mimic the effects of naturally occurring cannabinoids found in cannabis.

Mechanism of Action

Target of Action

5-Chloro NNEI is an analog of the potent synthetic cannabinoid JWH 018 . It is a derivative of NNEI that has a chloride atom added to the terminal carbon of the pentyl group . The primary targets of this compound are likely to be the same as those of JWH 018, which are the cannabinoid receptors CB1 and CB2. These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory.

Pharmacokinetics

A study on a related compound, 5f-nnei, has established a sensitive quantification method of 5f-nnei in human serum and urine specimens . Similar methods could potentially be used to study the pharmacokinetics of this compound.

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors These could include the presence of other substances, the user’s physiological state, and the method of administration.

Disclaimer: This product is intended for forensic and research applications .

Biochemical Analysis

Cellular Effects

As a synthetic cannabinoid, it is likely to influence cell function by modulating the activity of the cannabinoid receptors, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Like other synthetic cannabinoids, it is likely to exert its effects at the molecular level by binding to the cannabinoid receptors, potentially leading to the inhibition or activation of certain enzymes and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently limited information available on the temporal effects of 5-Chloro NNEI in laboratory settings, including its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

A study on a related compound, 5F-NNEI, found several metabolites produced by amide hydrolysis, defluorination, hydroxylation, carboxylation, and/or glucuronization . It is possible that this compound may undergo similar metabolic transformations.

Transport and Distribution

Like other lipophilic compounds, it is likely to cross cell membranes and distribute throughout the body .

Subcellular Localization

Given its lipophilic nature, it may localize to lipid-rich areas of the cell .

Preparation Methods

The synthesis of 5-chloro NNEI involves several steps. The primary synthetic route includes the following steps:

Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.

Attachment of the Naphthalenyl Group: The naphthalenyl group is attached to the indole core via a Friedel-Crafts acylation reaction.

Introduction of the Chloropentyl Chain: The chloropentyl chain is introduced through a nucleophilic substitution reaction, where a pentyl halide reacts with the indole core.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction.

Chemical Reactions Analysis

5-chloro NNEI undergoes several types of chemical reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole core and the chloropentyl chain.

Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Substitution: The chloropentyl chain can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

5-chloro NNEI has several scientific research applications:

Forensic Toxicology: It is used as a reference standard in forensic toxicology to identify and quantify synthetic cannabinoids in biological samples.

Pharmacological Studies: The compound is used in pharmacological studies to understand the effects of synthetic cannabinoids on the endocannabinoid system.

Analytical Chemistry: It is used in analytical chemistry to develop and validate methods for detecting synthetic cannabinoids in various matrices.

Comparison with Similar Compounds

5-chloro NNEI is similar to other synthetic cannabinoids such as:

NNEI: The parent compound of this compound, differing only by the absence of the chlorine atom on the pentyl chain.

5-fluoro NNEI: A fluorinated analog of NNEI, where a fluorine atom is added to the terminal carbon of the pentyl group.

The uniqueness of this compound lies in its specific structural modifications, which can lead to different pharmacological properties and metabolic pathways compared to its analogs.

Properties

IUPAC Name |

1-(5-chloropentyl)-N-naphthalen-1-ylindole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN2O/c25-15-6-1-7-16-27-17-21(20-12-4-5-14-23(20)27)24(28)26-22-13-8-10-18-9-2-3-11-19(18)22/h2-5,8-14,17H,1,6-7,15-16H2,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZREAASVMJYTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CN(C4=CC=CC=C43)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201180293 | |

| Record name | 1H-Indole-3-carboxamide, 1-(5-chloropentyl)-N-1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1800101-23-8 | |

| Record name | 1H-Indole-3-carboxamide, 1-(5-chloropentyl)-N-1-naphthalenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1800101-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro nnei | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800101238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-carboxamide, 1-(5-chloropentyl)-N-1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLORO NNEI | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2UMM7HLT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of identifying 5-chloro NNEI in illegal products?

A1: The research article "Characterization of four new designer drugs, 5-chloro-NNEI, NNEI indazole analog, α-PHPP and α-POP, with 11 newly distributed designer drugs in illegal products" [] highlights the emergence of this compound as a new designer drug identified in seized illegal products. This discovery is significant because it signals the constant evolution of novel psychoactive substances (NPS) and the challenges this presents for drug control and public health. The identification and characterization of these new substances are crucial for forensic analysis, understanding their potential risks, and implementing appropriate control measures.

Q2: Were there any concerns raised regarding the analytical methods used to characterize this compound?

A2: Yes, the comment "Comments on 'Characterization of four new designer drugs, 5-chloro-NNEI, NNEI indazole analog, α-PHPP and α-POP, with 11 newly distributed designer drugs in illegal products'" [] raises concerns about the lack of nuclear magnetic resonance (NMR) data in the original study to confirm the structures of the newly identified compounds, including this compound. The authors of the comment emphasize the importance of using NMR analysis, in addition to mass spectrometry, to unequivocally confirm the structures of new psychoactive substances. This is crucial for accurate identification, legal proceedings, and understanding the potential biological effects of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

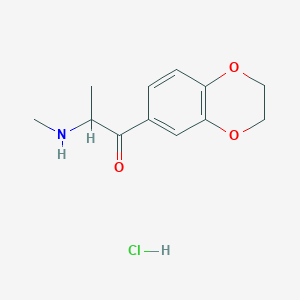

![2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride](/img/structure/B593056.png)

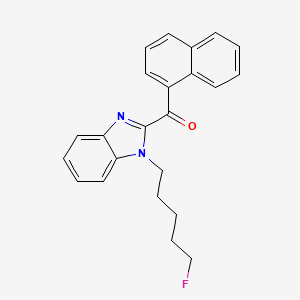

![3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide](/img/structure/B593057.png)